12-Hydroxy Irinotecan is a significant compound in the field of oncology, primarily derived from irinotecan, which is a chemotherapeutic agent used in the treatment of various cancers, particularly colorectal cancer. This compound is notable for its enhanced solubility and bioavailability compared to its parent compound, making it a subject of interest for drug formulation and delivery systems.
12-Hydroxy Irinotecan is synthesized from irinotecan, which itself is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the bark of the Camptotheca acuminata tree. The primary active metabolite of irinotecan, known as SN-38 (7-ethyl-10-hydroxycamptothecin), exhibits potent anticancer activity but suffers from low solubility and stability issues that limit its clinical application .
Chemically, 12-Hydroxy Irinotecan belongs to the class of camptothecin derivatives. It is classified as an alkaloid and functions primarily as a topoisomerase I inhibitor, which interferes with DNA replication in cancer cells.
The synthesis of 12-Hydroxy Irinotecan involves several key steps:
12-Hydroxy Irinotecan has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.
12-Hydroxy Irinotecan participates in several chemical reactions that are essential for its therapeutic efficacy:
The reactivity of the hydroxyl groups can also facilitate conjugation with other molecules, enhancing drug delivery systems or targeting mechanisms.
The mechanism by which 12-Hydroxy Irinotecan exerts its anticancer effects primarily involves:
Studies have shown that compounds like 12-Hydroxy Irinotecan can significantly enhance apoptosis in cancer cell lines compared to irinotecan alone.
Relevant analyses indicate that optimizing these properties can lead to improved therapeutic outcomes in clinical settings .
12-Hydroxy Irinotecan has several scientific uses:
The ongoing research into 12-Hydroxy Irinotecan focuses on improving its efficacy and reducing side effects associated with traditional chemotherapy agents.
12-Hydroxy irinotecan represents a significant biotransformation product and process-related impurity within the pharmacological landscape of camptothecin-derived anticancer agents. As a secondary metabolite of the prodrug irinotecan (CPT-11), this compound occupies a unique position in oncology therapeutics, balancing roles as an analytical benchmark in pharmaceutical quality control and a biological intermediate with diminished cytotoxic activity compared to its parent compound and the highly active metabolite SN-38. The structural configuration of 12-hydroxy irinotecan features a hydroxyl group (-OH) at the C12 position of the pentacyclic camptothecin core, differentiating it from irinotecan and influencing its biochemical behavior [2] [8]. This hydroxylation represents a detoxification pathway that contributes to the complex metabolic fate of irinotecan following intravenous administration. Within the broader context of topoisomerase I inhibitors, 12-hydroxy irinotecan exemplifies how structural modifications at specific molecular sites profoundly impact biological activity, drug stability, and therapeutic monitoring requirements in clinical oncology practice [3] [4].
The formation of 12-hydroxy irinotecan occurs primarily through oxidative metabolism mediated by the hepatic cytochrome P450 system, specifically the CYP3A4/5 isoforms. This pathway represents a significant detoxification route for irinotecan, competing directly with the crucial activation pathway catalyzed by carboxylesterases that produce the potent topoisomerase I inhibitor SN-38 [5] [9]. Unlike SN-38, which undergoes glucuronidation by UGT1A1, 12-hydroxy irinotecan constitutes a terminal metabolite that does not undergo further significant phase I or phase II transformations. Analytical characterization reveals that 12-hydroxy irinotecan exists in equilibrium between lactone and carboxylate forms, with the carboxylate form predominating at physiological pH, thereby reducing its membrane permeability and biological activity [8] [9].
Within pharmaceutical quality control frameworks, 12-hydroxy irinotecan is monitored as a process-related impurity and degradation product in irinotecan formulations. Regulatory guidelines mandate strict control over its levels due to potential impacts on drug efficacy and safety profiles. The compound's chemical properties—including its molecular formula (C₃₃H₃₈N₄O₇), molecular weight (602.68 g/mol), and CAS registry number (185336-12-3)—facilitate its detection and quantification using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) [2] [8]. Current pharmacopeial standards typically specify acceptable limits for 12-hydroxy irinotecan in pharmaceutical-grade irinotecan, underscoring its significance in manufacturing quality assurance.
Table 1: Key Metabolic Pathways of Irinotecan and Associated Metabolites
Metabolite | Enzymatic Pathway | Biological Activity | Significance in Therapy |
---|---|---|---|
SN-38 | Carboxylesterase-mediated hydrolysis (CES1/2, BChE) | High (Topo I inhibitor) | Primary active metabolite |
APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin) | CYP3A4/5 oxidation | Low/None | Detoxification pathway |
NPC (7-ethyl-10-[4-amino-1-piperidino] carbonyloxycamptothecin) | CYP3A4/5 oxidation | Moderate (Convertible to SN-38) | Secondary metabolic route |
12-Hydroxy Irinotecan | CYP3A4/5 hydroxylation | Low | Detoxification impurity |
SN-38 Glucuronide | UGT1A1 glucuronidation | None (Inactive) | Biliary excretion form |
The pharmacokinetic relevance of 12-hydroxy irinotecan emerges from studies demonstrating its presence in plasma samples from patients receiving irinotecan-based regimens. While exhibiting significantly lower concentrations than either parent irinotecan or SN-38, its detection serves as a biomarker for CYP3A metabolic activity. Clinical evidence suggests that elevated CYP3A activity—potentially induced by concomitant medications or genetic factors—increases 12-hydroxy irinotecan formation, thereby diverting irinotecan from the activation pathway to SN-38 and potentially reducing therapeutic efficacy [5] [9]. This metabolic shunting represents a clinically significant drug-drug interaction risk when irinotecan is administered with potent CYP3A4 inducers or inhibitors, necessitating careful therapeutic drug monitoring in polypharmacy scenarios common in oncology practice.
From a pharmaceutical chemistry perspective, 12-hydroxy irinotecan exemplifies the challenges in maintaining lactone ring stability inherent to camptothecin analogs. The introduction of the hydroxyl group at C12 further influences the equilibrium dynamics between the biologically active lactone form and the inactive hydroxy acid (carboxylate) form. Analytical reference standards for 12-hydroxy irinotecan (typically available at >95% HPLC purity) enable precise quantification during stability testing of irinotecan formulations, where it may form through hydrolytic degradation or oxidative processes under storage conditions [2] [8]. This application highlights the compound's dual significance as both a biological metabolite and an indicator of pharmaceutical product quality throughout the drug lifecycle.
Within the structural continuum of camptothecin derivatives, 12-hydroxy irinotecan occupies a distinct position defined by its specific hydroxylation pattern and reduced bioactivity. The camptothecin scaffold permits modifications at multiple sites—most notably positions 7, 9, 10, and 11—with each alteration conferring distinct pharmacological properties. The hydroxyl group at C12 represents a suboptimal modification for topoisomerase I inhibition compared to the C10 hydroxylation present in SN-38, which demonstrates dramatically enhanced potency (100-1000-fold greater activity than irinotecan) [3] [7]. This structure-activity relationship underscores the positional sensitivity of hydroxyl group placement within the camptothecin pentacyclic framework for maintaining anticancer activity.
Table 2: Structural and Functional Hierarchy of Selected Camptothecin Derivatives
Compound | Key Structural Features | Topo I Inhibition | Clinical/Therapeutic Status |
---|---|---|---|
Camptothecin (CPT) | Unmodified pentacyclic core | High | Historical/preclinical |
Irinotecan (CPT-11) | 10-(Bipiperidino)carboxylate ester | Moderate (Prodrug) | FDA-approved (1996) |
SN-38 | 10-Hydroxy, 7-ethyl | Very High | Active metabolite of irinotecan |
12-Hydroxy Irinotecan | 12-Hydroxy, 10-(bipiperidino)carboxylate ester | Low | Metabolite/Impurity |
Topotecan | 10-Hydroxy, 9-dimethylaminomethyl | High | FDA-approved |
Belotecan | 7-(2-isopropylamino)ethyl | High | Marketed (South Korea) |
FL118 | 10,11-methylenedioxy modifications | Exceptionally High | Investigational |
The biological significance of 12-hydroxy irinotecan becomes apparent when comparing its cytotoxic potential to other camptothecin analogs. In vitro studies utilizing cancer cell lines consistently demonstrate that 12-hydroxy irinotecan exhibits markedly reduced cytotoxicity compared to SN-38 and minimal topoisomerase I inhibitory activity. This diminished activity stems from the compound's impaired ability to stabilize the topoisomerase I-DNA cleavable complex, the fundamental mechanism through which camptothecins exert their anticancer effects [3] [4] [9]. Unlike SN-38, which effectively traps the ternary complex by intercalating between base pairs at the cleavage site with guanine at the +1 position, the C12 hydroxyl group in 12-hydroxy irinotecan creates steric hindrance and disrupts optimal molecular interactions within the enzyme-DNA interface.
From a metabolic hierarchy perspective, 12-hydroxy irinotecan represents a terminal branch point in irinotecan biotransformation. Unlike the NPC metabolite (another CYP3A-mediated oxidation product), which retains the capacity for conversion to SN-38 via carboxylesterase activity, 12-hydroxy irinotecan does not undergo significant further activation [5] [9]. This biochemical dead-end status positions it alongside SN-38 glucuronide as an elimination-directed metabolite, destined primarily for biliary and renal excretion without contributing meaningfully to the pharmacological activity of irinotecan therapy. Analytical detection of elevated 12-hydroxy irinotecan levels may therefore signal enhanced CYP3A-mediated detoxification, potentially explaining interindividual variability in treatment response among patients receiving identical irinotecan dosages.
The structural evolution of camptothecin analogs reveals consistent optimization patterns that 12-hydroxy irinotecan fails to fulfill. Clinically successful derivatives—including topotecan, belotecan, and the liposomal irinotecan formulation (Onivyde®)—typically feature modifications that enhance either lactone stability or topoisomerase I binding affinity [3] [7] [9]. The C12 hydroxylation in 12-hydroxy irinotecan neither stabilizes the lactone ring (a crucial determinant of cellular uptake and retention) nor improves interactions with the topoisomerase I active site. This explains its position as a pharmacologically undesirable metabolite rather than a deliberately engineered therapeutic agent. Recent research exploring novel camptothecin analogs with activity against resistant tumors, such as FL118, focuses instead on modifications at positions 10 and 11 that enhance potency while circumventing drug efflux mechanisms [6] [10]. These developments further contextualize 12-hydroxy irinotecan within the structural and functional hierarchy of this important drug class.
Table 3: Analytical Characterization of 12-Hydroxy Irinotecan
Parameter | Specification | Analytical Relevance |
---|---|---|
Chemical Name | [1,4'-Bipiperidine]-1'-carboxylic acid (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4,12-dihydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester | Structural identification |
CAS Number | 185336-12-3 | Database referencing |
Molecular Formula | C₃₃H₃₈N₄O₇ | Mass spectrometric detection |
Molecular Weight | 602.68 g/mol | Quantification calibration |
Purity Specification | >95% (HPLC) | Reference standard quality |
Storage Conditions | -20°C | Stability preservation |
From a pharmaceutical quality perspective, 12-hydroxy irinotecan serves as a critical quality attribute in irinotecan drug substance and product specifications. Regulatory guidelines, including those from the International Council for Harmonisation (ICH), classify it as a specified impurity requiring strict control during manufacturing and storage. Analytical methodologies detailed in pharmacopeial monographs employ reverse-phase HPLC with UV detection for its quantification, with typical acceptance criteria set below threshold levels based on toxicological assessment [8]. This regulatory oversight underscores the compound's significance beyond its metabolic role, positioning it as an important parameter in ensuring the consistent quality, safety, and efficacy of irinotecan-based cancer chemotherapy across global markets. As analytical technologies advance, the monitoring of 12-hydroxy irinotecan continues to represent a quality benchmark in the production of this essential anticancer agent.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0